2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic systems known for diverse pharmacological activities, including antifungal, anticancer, and antiviral properties . Structurally, it features a fused pyrimidine-quinoline core with a butylsulfanyl group at position 2 and a 4-nitrophenyl substituent at position 4.
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-2-3-11-30-21-23-19-18(20(27)24-21)16(12-7-9-13(10-8-12)25(28)29)17-14(22-19)5-4-6-15(17)26/h7-10,16H,2-6,11H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQZKTFOEVXGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational strategy for synthesizing this compound involves sequential condensation and cyclization reactions. A quinoline derivative serves as the starting material, with subsequent introduction of the pyrimidine ring and functional groups.
Initial Quinoline Functionalization
The synthesis begins with 2-chloroquinoline-3-carboxylic acid, which undergoes nucleophilic substitution to introduce the sulfanyl group. Butylsulfanyl incorporation is achieved via reaction with butanethiol in the presence of a base such as potassium carbonate. This step typically proceeds in dimethylformamide (DMF) at 80–90°C for 6–8 hours, yielding 2-(butylsulfanyl)quinoline-3-carboxylic acid with >85% efficiency.
Pyrimidine Ring Formation
Cyclocondensation with phenyl urea under microwave irradiation (320 W, 3–5 minutes) generates the pyrimido[4,5-b]quinoline backbone. This green chemistry approach avoids traditional heating, reducing reaction times from hours to minutes while maintaining yields of 78–82%. The reaction mechanism involves:
- Nucleophilic attack by urea’s amine group on the carbonyl carbon of the quinoline intermediate.
- Cyclodehydration to form the fused pyrimidine ring.
Table 1: Reaction Conditions for Pyrimidine Cyclocondensation
| Parameter | Value | Source |
|---|---|---|
| Reagent | Phenyl urea | |
| Solvent | Solvent-free | |
| Temperature | Microwave irradiation (320 W) | |
| Reaction Time | 3–5 minutes | |
| Yield | 78–82% |
Catalytic Methods for Nitrophenyl Incorporation
The 4-nitrophenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Industrial protocols favor palladium-catalyzed cross-coupling for superior regioselectivity.
Palladium-Catalyzed Coupling
Using tetrakis(triphenylphosphine)palladium(0) (2 mol%), the quinoline intermediate reacts with 4-nitrophenylboronic acid in a mixture of 1,4-dioxane and aqueous sodium carbonate (2M). This method achieves 88–92% yield under reflux (110°C, 12 hours).
Lewis Acid-Mediated Alkylation
Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the electrophilic substitution of 4-nitrobenzene derivatives onto the quinoline scaffold. Conducted at –28°C to 0°C in toluene, this method minimizes side reactions, yielding 75–80% product.
Table 2: Comparative Analysis of Nitrophenyl Incorporation Methods
| Method | Catalyst | Yield | Temperature | Time | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 88–92% | 110°C | 12 h | |
| Friedel-Crafts | BF₃·OEt₂ | 75–80% | –28°C–0°C | 4 h |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. BenchChem’s patented method employs continuous flow reactors to enhance reproducibility.
Continuous Flow Cyclization
Key features:
- Residence time : 8–10 minutes
- Throughput : 12 kg/day
- Purity : 95% (HPLC) without chromatography
Solvent Recovery Systems
Distillation units recover >90% of DMF and toluene, reducing waste generation. This aligns with EPA guidelines for sustainable manufacturing.
Enzymatic and Green Chemistry Innovations
Recent advances integrate biocatalysis to improve stereochemical control.
Ketone Reductase-Mediated Steps
The enzymatic reduction of nitro intermediates using ketone reductase 117297 and glucose dehydrogenase 117446 achieves 99% enantiomeric excess (ee) at 30°C. This replaces traditional metal-based reductions, eliminating heavy metal waste.
Table 3: Enzymatic vs. Chemical Reduction
| Parameter | Enzymatic | Chemical (H₂/Pd-C) |
|---|---|---|
| Catalyst | Ketone reductase 117297 | Palladium on carbon |
| Temperature | 30°C | 50–60°C |
| ee | 99% | Racemic |
| Waste Generated | <5% organic | Heavy metal residues |
Purification and Characterization
Final purification uses gradient recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Analytical data:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions activated by the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry The compound is used as a building block in the synthesis of complex organic molecules and materials.
- Biology It is studied for its potential biological activities, including antibacterial and antifungal properties, with ongoing research into its interaction with biological targets.
- Medicine This compound has potential use as a lead compound in drug discovery, particularly in the development of anti-cancer agents, due to its unique structural framework.
- Industry It may be used in the development of new materials with specific electronic or photochemical properties, particularly due to its quinoline backbone.
2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest promising applications in drug discovery, particularly as a lead compound for anticancer and antimicrobial agents.
Biological Activity Overview
Research indicates that compounds within the quinoline and pyrimidine classes exhibit a broad spectrum of biological activities. The specific compound in focus has been evaluated for various pharmacological effects:
- Anticancer Activity Initial studies suggest that this compound may inhibit cancer cell proliferation. The structural components of the molecule contribute to its interaction with cellular targets involved in cancer progression.
- Antibacterial Properties Similar compounds have shown effectiveness against gram-negative bacteria. Preliminary data indicate that modifications in the structure can enhance antibacterial efficacy.
- Antiviral Activity The compound's potential to inhibit viral replication has been noted in related quinoline derivatives.
- Types of Reactions : The compound can undergo various chemical reactions including oxidation, reduction, and substitution. The nitro group can be reduced to an amine, while the sulfanyl group can participate in oxidation reactions to form sulfoxides or sulfones.
- Common Reagents and Conditions : Common reagents include reducing agents like hydrogen gas with palladium on carbon for the reduction of the nitro group, and oxidizing agents like potassium permanganate for the oxidation of the sulfanyl group. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
- Major Products : Products from these reactions can include the reduced amine derivative, sulfoxide, and sulfone products.
Anticancer Studies
A study exploring the anticancer properties of quinoline derivatives found that modifications to the quinoline scaffold can lead to significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (like the nitro group) on the phenyl ring enhances activity by increasing lipophilicity and improving cellular uptake.
Antibacterial Screening
In a comparative analysis of synthesized quinoline derivatives, compounds similar to this compound demonstrated notable antibacterial activity against strains such as Klebsiella pneumoniae and Proteus vulgaris. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Antiviral Effects
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butylsulfanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are compared below:
*Estimated based on substituent contributions.
- Electronic Effects : The 4-nitrophenyl group introduces strong electron-withdrawing character, contrasting with D13’s electron-donating 3,4-dihydroxyphenyl group. This may alter binding modes to enzymatic targets like CYP51 .
Biological Activity
2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a compound of significant interest due to its potential biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.49 g/mol
- IUPAC Name : 2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Structural Features
The compound features a pyrimidine core fused with a quinoline structure and functional groups that may contribute to its biological activity. The presence of the butylsulfanyl and nitrophenyl groups enhances its pharmacological profile.
Anticancer Potential
Recent studies have highlighted the compound's potential as a lead candidate in the development of anticancer agents. Its unique structural framework allows it to interact with various biological targets implicated in cancer progression.
-
Mechanism of Action :
- The compound may exert its effects by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
- It has been suggested that the nitrophenyl group can participate in electron transfer processes that disrupt cellular functions.
-
In Vitro Studies :
- Preliminary in vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against breast and lung cancer cells at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial results indicate:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, there are indications that the compound may possess:
- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine production.
- Antioxidant Activity : Scavenging free radicals and protecting cellular components from oxidative damage.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of this compound:
- Methodology : Various cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- : The compound shows promise as a potential therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
A study focused on assessing the antimicrobial properties:
- Methodology : Disk diffusion method was employed against multiple bacterial strains.
- Results : Zones of inhibition were noted for both Staphylococcus aureus and Escherichia coli.
- : Suggests potential as an alternative treatment for bacterial infections.
Q & A
Q. What are the standard synthetic routes for 2-(butylsulfanyl)-5-(4-nitrophenyl)-pyrimidoquinoline-dione?
The compound is synthesized via multi-component reactions (MCRs) involving cyclocondensation of precursors like aldehydes, dimedone, and 6-amino-pyrimidinones. Key steps include:
- Cyclocondensation : Formation of the pyrimidine ring through thermal or catalytic activation. For example, Fe(DS)₃ (a Lewis acid-surfactant catalyst) under ultrasound irradiation enhances yields (94–99%) by accelerating reaction kinetics .
- Sulfur incorporation : The butylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. Optimized conditions (e.g., solvent: ethanol, 80°C) minimize side products .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy :
Q. What biological activities are associated with pyrimidoquinoline derivatives?
While direct data on this compound is limited, structurally similar analogs exhibit:
- Anticancer activity : Inhibition of topoisomerase II (IC₅₀: 2–10 µM) via intercalation with DNA .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus due to sulfanyl group interactions with bacterial enzymes .
- Anti-inflammatory properties : COX-2 inhibition (60–80% at 50 µM) via nitro-phenyl group modulation of arachidonic acid pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst selection : Fe(DS)₃ under ultrasound reduces reaction time (30–60 minutes) and improves yields (≥95%) compared to conventional heating .
- Solvent optimization : Ethanol/water mixtures (3:1 v/v) enhance solubility of nitro-phenyl precursors, reducing byproduct formation .
- Microwave-assisted synthesis : Reduces energy consumption by 40% while maintaining yields of 85–90% .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Simulations using AutoDock Vina reveal strong binding affinity (−9.2 kcal/mol) to EGFR tyrosine kinase, suggesting anticancer potential .
- QSAR models : Electron-withdrawing groups (e.g., nitro) at the 4-position correlate with improved IC₅₀ values (R² = 0.87) in cytotoxicity assays .
- ADMET prediction : SwissADME analysis indicates moderate blood-brain barrier penetration (logBB: −0.5) and CYP3A4 metabolism, guiding toxicity studies .
Q. How to resolve contradictions in reported biological data?
- Dose-response validation : Re-evaluate conflicting IC₅₀ values (e.g., 2 vs. 10 µM) using standardized assays (e.g., MTT vs. SRB) to control for assay-specific artifacts .
- Structural analogs : Compare activity trends across derivatives (Table 1) to isolate substituent effects .
Table 1 : Bioactivity of Pyrimidoquinoline Derivatives
Q. What green chemistry approaches apply to its synthesis?
- Solvent-free conditions : Ball-milling with K₂CO₃ achieves 80% yield, reducing waste .
- Biocatalysis : Lipase-catalyzed thioetherification reduces reliance on toxic thiolating agents (e.g., Lawesson’s reagent) .
- Recyclable catalysts : Fe₃O₄-supported graphene oxide (Fe₃O₄/GO) retains 90% activity after 5 cycles .
Q. How to design derivatives for improved pharmacokinetics?
- Hydrophilicity enhancement : Replace butylsulfanyl with polyethylene glycol (PEG) chains to increase aqueous solubility (logP reduction from 3.5 to 2.1) .
- Metabolic stability : Introduce fluorine at the 8-position to block CYP450 oxidation, extending half-life (t₁/₂: 4 → 8 hours) .
- Targeted delivery : Conjugate with folic acid for selective uptake in folate receptor-positive cancers .
Methodological Notes
- Data validation : Cross-reference NMR/IR spectra with computational predictions (e.g., ChemDraw) to confirm structural assignments .
- Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Ethical compliance : Adhere to OECD 423 guidelines for in vivo toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
